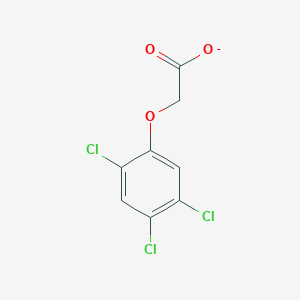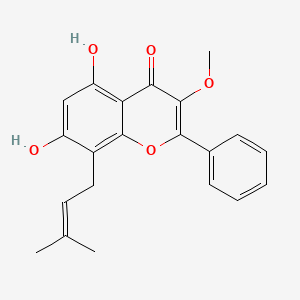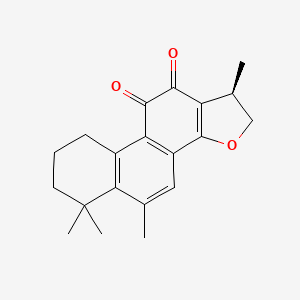
1,4-Hexadieno
Descripción general
Descripción
1,4-Hexadiene is an organic compound with the chemical formula C6H10. It is a colorless liquid with a distinct odor and is characterized by the presence of two double bonds located at the first and fourth positions of the carbon chain. This structure makes it a diene, specifically a conjugated diene, which contributes to its reactivity and versatility in various chemical reactions .
Aplicaciones Científicas De Investigación
1,4-Hexadiene has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to produce synthetic rubbers and plastics.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research explores its potential in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
Target of Action
1,4-Hexadiene is a conjugated diene . Its primary targets are electrophiles, such as halogens or hydrogen halides . These electrophiles can add to the double bonds of 1,4-Hexadiene, leading to various addition products .
Mode of Action
The interaction of 1,4-Hexadiene with its targets involves electrophilic addition . This can occur via two modes: 1,2-addition and 1,4-addition . In 1,2-addition, the electrophile adds to two neighboring carbon atoms, while in 1,4-addition, the electrophile adds to carbon atoms separated by two additional carbon atoms . The formation of these addition products is influenced by the stability of the resulting carbocation intermediates .
Result of Action
The electrophilic addition of 1,4-Hexadiene results in the formation of various addition products . These products can have different properties and biological activities depending on the nature of the added electrophile and the mode of addition (1,2- or 1,4-) .
Action Environment
The action of 1,4-Hexadiene can be influenced by various environmental factors. For example, the temperature can affect the equilibrium between the 1,2- and 1,4-addition products . Additionally, the presence of different electrophiles can lead to the formation of different addition products
Análisis Bioquímico
Biochemical Properties
1,4-Hexadiene plays a significant role in biochemical reactions, particularly in the context of electrophilic addition reactions. It interacts with various enzymes and proteins, facilitating reactions that involve the addition of electrophiles to the double bonds. For instance, 1,4-Hexadiene can undergo reactions with halogens and hydrogen halides, leading to the formation of addition products
Cellular Effects
The effects of 1,4-Hexadiene on cellular processes are diverse. It can influence cell function by interacting with cell signaling pathways and altering gene expression. For example, the compound’s interaction with electrophilic species can lead to modifications in cellular metabolism and signaling pathways . These changes can impact various cellular functions, including growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1,4-Hexadiene exerts its effects through binding interactions with biomolecules. The compound’s double bonds are reactive sites for electrophilic addition, which can lead to the formation of stable adducts with proteins and enzymes . This mechanism of action is essential for understanding how 1,4-Hexadiene influences biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Hexadiene can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that 1,4-Hexadiene can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 1,4-Hexadiene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects have been observed at high doses, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
1,4-Hexadiene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other compounds. The compound’s double bonds make it a target for enzymatic reactions that involve oxidation and reduction
Transport and Distribution
Within cells and tissues, 1,4-Hexadiene is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical applications.
Subcellular Localization
The subcellular localization of 1,4-Hexadiene is determined by its interactions with specific targeting signals and post-translational modifications . These interactions direct the compound to specific compartments or organelles within the cell, influencing its activity and function. For example, 1,4-Hexadiene may be localized to the mitochondria or endoplasmic reticulum, where it can participate in various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Hexadiene can be synthesized through several methods. One common approach involves the hydrogenation of hexene in the presence of a catalyst such as rhodium or palladium. This process typically requires specific reaction conditions, including controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, 1,4-Hexadiene is often produced via the catalytic hydrogenation of butadiene. This method leverages the reactivity of butadiene and the efficiency of catalysts to achieve high yields of 1,4-Hexadiene. The process is optimized to maintain the stability of the product and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Hexadiene undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygen-containing compounds.
Reduction: Hydrogenation can convert it into hexane.
Substitution: It can participate in halogenation reactions, where halogens such as bromine or chlorine are added to the double bonds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalysts like palladium or platinum are used in hydrogenation reactions.
Substitution: Halogenation reactions often use halogens like bromine or chlorine under controlled conditions
Major Products:
Oxidation: Epoxides and diols.
Reduction: Hexane.
Substitution: Halogenated derivatives such as 1,4-dibromohexane
Comparación Con Compuestos Similares
1,3-Hexadiene: Another diene with double bonds at the first and third positions.
1,5-Hexadiene: A diene with double bonds at the first and fifth positions.
2,4-Hexadiene: A diene with double bonds at the second and fourth positions
Uniqueness of 1,4-Hexadiene: 1,4-Hexadiene is unique due to its specific placement of double bonds, which allows for distinct reactivity patterns and applications. Its conjugated system provides stability and reactivity that are advantageous in various chemical processes, making it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
hexa-1,4-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-3-5-6-4-2/h3-4,6H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBHEGAFLDMLAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027227 | |
| Record name | 1,4-Hexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
592-45-0 | |
| Record name | 1,4-Hexadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Hexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-hexadiene?
A1: 1,4-Hexadiene has the molecular formula C6H10 and a molecular weight of 82.14 g/mol.
Q2: What are the key spectroscopic features of 1,4-hexadiene?
A2: 1,4-Hexadiene shows characteristic peaks in its infrared (IR) and nuclear magnetic resonance (NMR) spectra. These include:* IR: Absorption bands corresponding to C=C stretching vibrations.* NMR: Distinct signals for protons attached to the double bonds and those in the methylene groups. [, , ]
Q3: How does the structure of 1,4-hexadiene affect its properties in polymers?
A3: The presence of two non-conjugated double bonds in 1,4-hexadiene allows for its incorporation into polymer chains while introducing flexibility and potential for crosslinking. [, ] For example, copolymers of ethylene, propylene, and 1,4-hexadiene (EPDM) demonstrate excellent ozone resistance and good flex properties due to their saturated carbon-carbon backbone. []
Q4: How does 1,4-hexadiene compare to other dienes in EPDM rubbers for devulcanization?
A4: EPDM rubbers with different dienes as the third monomer (ENB, DCPD, HD) exhibit varying devulcanization behavior depending on the crosslinker used. Purely thermal devulcanization is effective to some extent for HD-EPDM, while sulfur-cured DCPD-EPDM undergoes further crosslinking instead of devulcanization. []
Q5: Can 1,4-hexadiene be used to create functionalized polymers?
A5: Yes, 1,4-hexadiene can be copolymerized with ethylene and propylene to create unsaturated polyethylene. These copolymers serve as useful intermediates for preparing functionalized linear low-density polyethylene (LLDPE-f), which can contain borane, hydroxy, amino, and silane groups. []
Q6: What is the role of 1,4-hexadiene in catalytic reactions?
A6: 1,4-Hexadiene can be a reactant or a product in various catalytic reactions. For instance, it can be synthesized via codimerization of 1,3-butadiene and ethylene using rhodium-based catalysts in a polyethylene glycol 1000-water solvent system. [] It can also be isomerized to other hexadiene isomers like 2,4-hexadiene and 1,3-hexadiene in the presence of specific catalysts. []
Q7: How does the choice of catalyst influence the selectivity of reactions involving 1,4-hexadiene?
A7: Different catalysts can direct the reaction towards specific products. For example, a three-component catalyst system containing a palladium salt, a Lewis acid, and a tertiary phosphine primarily produces 1-phenyl-1,4-hexadiene from the codimerization reaction of styrene and butadiene. [] This selectivity is attributed to the preferential addition of butadiene over styrene to a palladium hydride intermediate.
Q8: How is computational chemistry used to study 1,4-hexadiene and its reactions?
A8: Theoretical calculations and simulations, such as Density Functional Theory (DFT), can be employed to predict and understand the structures and reactivity of molecules like 1,4-hexadiene. For example, DFT has been used to analyze the geometries of cyclic thioether fragment ions formed during the reaction of 1,4-hexadiene with dimethyl disulfide. []
Q9: Are there structure-activity relationship (SAR) models for 1,4-hexadiene reactions?
A9: Yes, a simple SAR model has been developed to estimate the rate coefficients for the reaction of acyclic dienes, including 1,4-hexadiene, with the hydroxyl radical. [] This model demonstrates the influence of the relative position of double bonds on the reactivity of acyclic dienes towards ˙OH.
Q10: What is known about the environmental impact of 1,4-hexadiene?
A10: 1,4-Hexadiene reacts with hydroxyl radicals in the atmosphere, contributing to its degradation. This reaction is a major pathway for the removal of 1,4-hexadiene from the atmosphere. The rate coefficients for this reaction have been measured and modeled, providing insights into its atmospheric fate. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B1233465.png)




![4-{[4-(4-Methyl-benzyl)-piperazin-1-ylimino]-methyl}-benzoic acid](/img/structure/B1233470.png)
![(1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1233471.png)


